5-Aminopiperidin-2-one
Overview
Description
5-Aminopiperidin-2-one is a heterocyclic organic compound that belongs to the piperidine family. It is characterized by a six-membered ring containing one nitrogen atom and five carbon atoms, with an amino group attached to the fifth carbon and a carbonyl group at the second position.
Mechanism of Action
Target of Action
5-Aminopiperidin-2-one is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can potentially affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
The compound’s molecular weight (11415) and physical form (powder) suggest that it may have good bioavailability .
Result of Action
Piperidine derivatives are known to exhibit a range of biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminopiperidin-2-one can be achieved through several methods. One common approach involves the reduction of 5-nitropiperidin-2-one using hydrogenation techniques. This process typically employs palladium or rhodium catalysts under hydrogen gas at elevated temperatures and pressures . Another method involves the cyclization of N-substituted amino acids, where the amino acid undergoes intramolecular cyclization to form the piperidinone ring .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale hydrogenation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, with parameters such as temperature, pressure, and catalyst concentration being meticulously monitored .
Chemical Reactions Analysis
Types of Reactions
5-Aminopiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding piperidinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 5-aminopiperidinol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Piperidinone derivatives.
Reduction: 5-Aminopiperidinol.
Substitution: Various substituted piperidinones depending on the substituent introduced.
Scientific Research Applications
5-Aminopiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the synthesis of various drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of polymers and other advanced materials
Comparison with Similar Compounds
Similar Compounds
Piperidin-2-one: Lacks the amino group at the fifth position.
5-Nitropiperidin-2-one: Contains a nitro group instead of an amino group.
5-Aminopiperidinol: The carbonyl group is reduced to a hydroxyl group.
Uniqueness
5-Aminopiperidin-2-one is unique due to the presence of both an amino group and a carbonyl group within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to interact with biological targets also sets it apart from other piperidine derivatives .
Properties
IUPAC Name |
5-aminopiperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-4-1-2-5(8)7-3-4/h4H,1-3,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDCFRUAEFSNPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154148-70-6 | |
Record name | 5-Amino-2-piperidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154148-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-aminopiperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 5-aminopiperidin-2-one of interest in peptide research?
A: this compound serves as a building block for creating molecules called β-turn mimetics []. β-turns are common structural motifs found in proteins, and mimicking them is crucial in designing molecules that can interact with biological targets in a similar manner to natural peptides.
Q2: Was the β-turn inducing ability of this compound confirmed experimentally?
A: Yes, researchers synthesized a model peptidomimetic (compound 14 in the paper) incorporating this compound to mimic a type III Homo-Freidinger lactam []. Conformational analysis using IR and NMR spectroscopy provided evidence that this derivative predominantly adopts a reverse-turn structure in solution, stabilized by an intramolecular hydrogen bond within an 11-membered ring [].
Q3: Beyond structural studies, have any biological applications of this compound been explored?
A: The researchers investigated the potential of this compound derivatives as dopamine receptor modulators []. Specifically, they synthesized peptidomimetics (compounds 15c and 16c in the paper) as lactam-bridged analogs of the peptide Pro-Leu-Gly-NH2 (PLG), known to modulate dopamine receptors. Notably, both synthesized compounds significantly enhanced the binding of agonists to dopamine D2 receptors [].
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